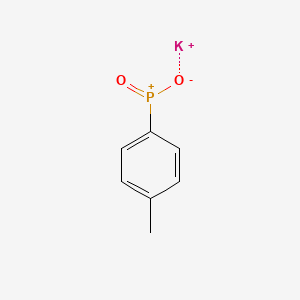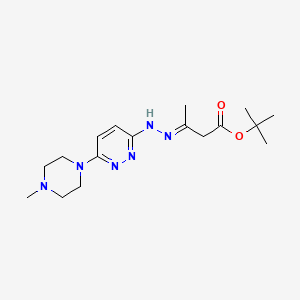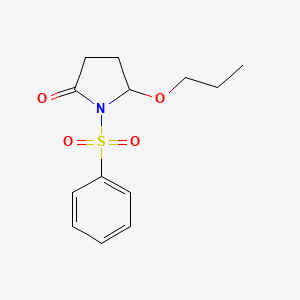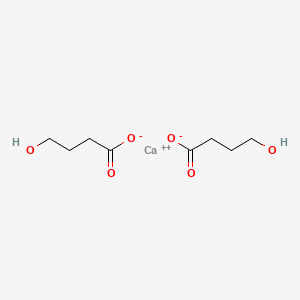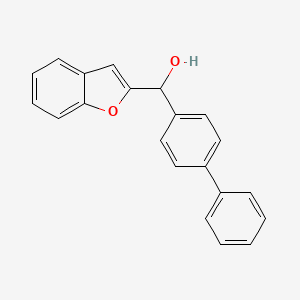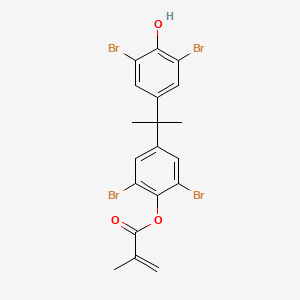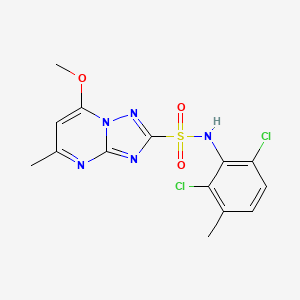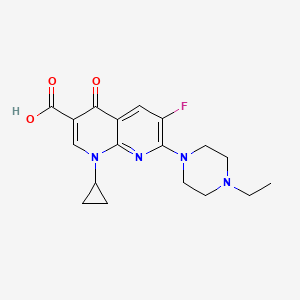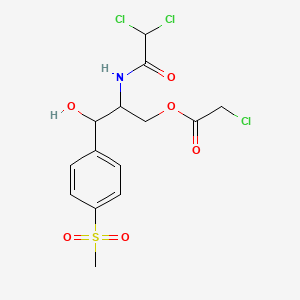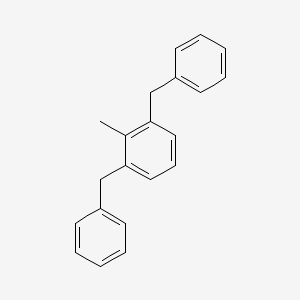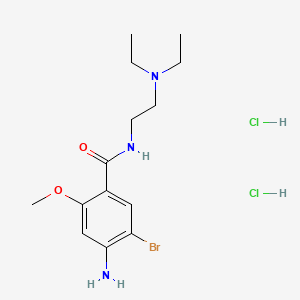
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate typically involves the diazotization of 4-chloroaniline followed by coupling with 6-hydroxy-1,2-dimethyl-1H-indazole. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the indazole derivative in the presence of a base, such as sodium acetate, to form the final azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chlorophenyl)azo)phenol: Another azo compound with similar structural features.
6-Hydroxy-1,2-dimethyl-1H-indazole: A precursor used in the synthesis of the target compound.
4-Chloroaniline: A starting material for the synthesis of the target compound.
Uniqueness
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is unique due to its specific combination of functional groups and structural features. The presence of both the azo group and the indazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
94232-78-7 |
|---|---|
Fórmula molecular |
C17H17ClN4O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-ol;acetate |
InChI |
InChI=1S/C15H13ClN4O.C2H4O2/c1-19-9-10-3-8-13(21)14(15(10)20(19)2)18-17-12-6-4-11(16)5-7-12;1-2(3)4/h3-9H,1-2H3;1H3,(H,3,4) |
Clave InChI |
GLBRLPLZDZXOPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)Cl)O)C=[N+]1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


